![molecular formula C18H21BrN2O2 B4698963 2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4698963.png)
2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide
Overview
Description
2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide, also known as BPTP, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. BPTP belongs to the class of selective androgen receptor modulators (SARMs), which are compounds that can selectively target androgen receptors in the body.
Mechanism of Action
2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide works by binding to androgen receptors in the body, which are found in various tissues such as muscle, bone, and prostate. When 2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide binds to the androgen receptor, it activates a series of signaling pathways that lead to increased protein synthesis and muscle growth. 2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide has also been shown to have a positive effect on bone density by increasing osteoblast activity and decreasing osteoclast activity.
Biochemical and Physiological Effects:
2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects in animal studies. It has been shown to increase muscle mass and strength, improve bone density, and decrease body fat. 2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide has also been shown to have a positive effect on insulin sensitivity and glucose metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide in lab experiments is its selectivity for androgen receptors, which allows for more targeted effects on muscle and bone tissue. However, one limitation is the lack of human studies on 2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide, which makes it difficult to extrapolate its effects to humans.
Future Directions
There are several future directions for research on 2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide. One area of interest is its potential use in treating muscle wasting and other conditions associated with aging. Another area of interest is its potential to enhance athletic performance and improve body composition. Further studies are needed to determine the safety and efficacy of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide in humans and to investigate its potential use in various clinical settings.
Scientific Research Applications
2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide has been studied for its potential use in treating a variety of conditions such as muscle wasting, osteoporosis, and benign prostatic hyperplasia. It has also been investigated for its potential to enhance athletic performance and improve body composition. 2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to selectively bind to androgen receptors in skeletal muscle and bone tissue, leading to increased muscle mass and bone density.
properties
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-18(2,3)13-7-8-16(15(19)10-13)23-12-17(22)21-11-14-6-4-5-9-20-14/h4-10H,11-12H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPBOLCMHNNYMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=CC=N2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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